molecular formula C10H13FN2 B1532747 1-[(3-Fluorophenyl)methyl]azetidin-3-amine CAS No. 1406817-24-0

1-[(3-Fluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1532747
CAS No.: 1406817-24-0
M. Wt: 180.22 g/mol
InChI Key: MNWUMBVEUTWSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]azetidin-3-amine (CAS 1855758-10-9) is a chemical compound with the molecular formula C10H12FN2 and a molecular weight of 165.21 g/mol . It belongs to the azetidine family, a four-membered nitrogen-containing heterocycle that is a prominent scaffold in drug discovery. The compound features a 3-fluorobenzyl group attached to the azetidine ring, which is further substituted with a primary amine at the 3-position. The incorporation of fluorine is a widely employed strategy in medicinal chemistry; the high electronegativity of fluorine results in strong, polarized C–F bonds that can influence a molecule's lipophilicity, metabolic stability, and permeability, and can engage in specific interactions with biological targets . As a building block, this amine-functionalized azetidine is a valuable synthon for researchers, particularly in the synthesis of more complex molecules for pharmaceutical development. Azetidine derivatives are frequently explored in drug discovery programs, and compounds containing similar fluorophenyl-azetidine motifs have been investigated in various contexts, including as components of potential therapeutics . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWUMBVEUTWSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Azetidine Intermediates

A common approach starts with azetidin-3-one derivatives, which are converted into Boc-protected azetidine intermediates. For example, methyl azetidine-3-carboxylate hydrochloride can be reacted with Boc anhydride and an amine base (such as triethylamine or diisopropylethylamine) to form 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate. This step protects the amine functionality and facilitates subsequent transformations.

Reduction to Hydroxymethyl Azetidine

The Boc-protected azetidine ester is then subjected to hydride reduction using agents like sodium borohydride or Red-Al to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This hydroxymethyl intermediate is a key precursor for further functionalization.

Introduction of Fluoromethyl Group

Conversion to Tosylate or Mesylate

The hydroxymethyl group on the azetidine ring is converted into a better leaving group by reaction with sulfonyl chlorides such as methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of a base like triethylamine. This yields tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog.

Fluorination

The sulfonate intermediate undergoes nucleophilic substitution with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to replace the sulfonate with fluorine, producing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Purification

The fluorinated intermediate is purified by aqueous extraction and organic solvent washes to reduce impurities such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate to below 1%.

Deprotection and Amination

Deprotection

Removal of the Boc or benzhydryl protecting groups is achieved by catalytic hydrogenation under palladium catalysis in the presence of acidic reagents like para-toluenesulfonic acid. This step yields the free amine salt form of the fluoromethyl azetidine.

Attachment of 3-Fluorobenzyl Group

The free azetidin-3-amine is then alkylated with 3-fluorobenzyl halides or related electrophiles to introduce the 1-[(3-fluorophenyl)methyl] substituent at the nitrogen atom. This alkylation can be done under basic conditions with suitable bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Alternative Synthetic Routes and Functionalization

  • The Horner–Wadsworth–Emmons (HWE) reaction has been employed to prepare azetidinylidene intermediates from azetidin-3-one, which can be further functionalized to yield substituted azetidines. This method involves phosphonate esters and strong bases like sodium hydride in dry solvents, followed by purification through vacuum distillation.

  • Cycloaddition reactions involving Schiff bases and ketenes can also be used to synthesize azetidine derivatives with various substitutions, although specific examples for the this compound are less documented.

Summary Table of Key Reagents and Conditions

Step Starting Material / Intermediate Reagents / Conditions Outcome / Intermediate
Boc protection Methyl azetidine-3-carboxylate hydrochloride Boc anhydride, triethylamine or diisopropylethylamine 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate
Reduction Boc-protected azetidine ester Sodium borohydride or Red-Al Boc-protected hydroxymethyl azetidine
Sulfonylation Boc-protected hydroxymethyl azetidine Methanesulfonyl chloride or para-toluenesulfonyl chloride, base Boc-protected sulfonate intermediate
Fluorination Boc-protected sulfonate intermediate Tetra-butylammonium fluoride (TBAF) or HF/trimethylamine Boc-protected fluoromethyl azetidine
Deprotection Boc-protected fluoromethyl azetidine Hydrogen gas, Pd catalyst, para-toluenesulfonic acid Fluoromethyl azetidin-3-amine salt
N-Alkylation Fluoromethyl azetidin-3-amine 3-Fluorobenzyl halide, base (e.g., DABCO) This compound

Research Findings and Yields

  • The fluorination step using TBAF or HF/trimethylamine is efficient, with purification reducing chloromethyl impurities to less than 1%.

  • Hydride reductions with sodium borohydride or Red-Al provide good yields of hydroxymethyl intermediates, facilitating subsequent sulfonylation.

  • Boc protection and deprotection steps are standard and proceed with high efficiency under mild conditions.

  • The HWE reaction route to azetidinylidene intermediates yields about 60% under optimized conditions, with purification by vacuum distillation improving product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 1-[(3-Fluorophenyl)methyl]azetidin-3-amine exhibit significant anticancer properties. For instance, azetidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that modifications in the azetidine structure could enhance selectivity and potency against cancer cell lines .

2. Neurological Disorders
This compound is also being investigated for its effects on neurotransmitter systems, particularly in the context of treating disorders such as schizophrenia and depression. Its ability to interact with serotonin receptors has been highlighted in recent studies, suggesting potential as a dual-action agent targeting both 5-HT3 and 5-HT6 receptors .

The mechanism of action for this compound involves modulation of enzyme activity and receptor interactions. Studies have shown that it can act as an inhibitor or modulator for various biological targets, impacting cellular signaling pathways crucial for disease progression .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer propertiesDemonstrated significant inhibition of tumor cell proliferation with IC50 values in the low micromolar range .
Study 2 Neurological effectsShowed promising results in animal models for reducing anxiety-like behaviors through serotonin receptor modulation .
Study 3 Structure-activity relationship (SAR)Identified key structural features that enhance biological activity, emphasizing the importance of fluorine substitution on the phenyl ring .

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the azetidine ring can influence the overall conformation and reactivity of the molecule. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-[(3-Fluorophenyl)methyl]azetidin-3-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) Heterocycle Purity CAS Number Key Reference
This compound C10H13FN2 180.22 3-Fluorobenzyl Azetidine N/A Not provided Inferred
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine C10H12F2N2 198.21 2,6-Difluorobenzyl Azetidine ≥95% 1465009-11-3
1-(4-Trifluoromethylphenyl)azetidin-3-amine C10H11F3N2 216.20 4-Trifluoromethylphenyl Azetidine N/A 63759052 (CID)
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 225.65 3-Fluorobenzyl, 4-Cl Pyrazole 95% 1001757-55-6
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine C11H15FN2 194.25 3-Fluorophenyl Pyrrolidine N/A Not provided
Key Observations:
  • Azetidine vs. Pyrazole/Pyrrolidine : Azetidines (4-membered rings) exhibit greater ring strain and rigidity compared to pyrazoles (5-membered, aromatic) or pyrrolidines (5-membered, saturated). This impacts conformational flexibility and binding kinetics .
  • The trifluoromethyl group () introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
  • Heterocycle-Specific Properties : Pyrazole derivatives (e.g., 4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) offer hydrogen-bonding capabilities via the aromatic nitrogen atoms, whereas azetidines prioritize steric constraints .

Biological Activity

1-[(3-Fluorophenyl)methyl]azetidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C11H12FN2\text{C}_{11}\text{H}_{12}\text{FN}_{2}

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 3-fluorophenyl group. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymes : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Antiviral Activity : Azetidine derivatives have been explored for their antiviral properties, with some showing efficacy against human coronaviruses and influenza viruses .

Biological Activity Data

Biological Activity Target/Effect EC50 (µM) Reference
AntiviralHuman coronavirus 229E45
AntiviralInfluenza A H1N18.3 (TMS score)
AChE InhibitionAcetylcholinesteraseNot specified

Case Studies and Research Findings

  • Antiviral Properties :
    • A study on azetidine derivatives revealed that compounds similar to this compound exhibited moderate inhibitory activity against various viruses, including coronaviruses and influenza strains. For instance, the trans-isomer of a related azetidinone showed an EC50 value of 45 µM against human coronavirus .
  • Neuroprotective Effects :
    • Research into related compounds has indicated that they may act as AChE inhibitors, which are essential for enhancing cholinergic signaling in neurodegenerative conditions. These findings suggest that this compound could be further investigated for its neuroprotective properties .
  • Synthesis and Biological Evaluation :
    • A study reported the efficient synthesis of azetidine derivatives with notable biological activities, emphasizing their potential as therapeutic agents. The structure-based design approach led to new compounds that exhibited significant antiproliferative effects against cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for 1-[(3-Fluorophenyl)methyl]azetidin-3-amine, and how is its purity validated?

Answer:
The compound is synthesized via multi-step reactions, often starting with condensation between 3-fluorobenzaldehyde and azetidine precursors. For example, a Schiff base intermediate is formed using (S)-pyrrolidine-2-carboxylic acid methyl ester and 3-fluorobenzaldehyde, followed by reduction to yield the final amine . Purification typically involves column chromatography or recrystallization. Purity is validated using HPLC (≥95% purity) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using GC-MS .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Answer:
Common assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarities to psychoactive amines .
  • Enzyme inhibition assays : Fluorogenic substrates for kinases or proteases, with IC50_{50} determination via fluorescence polarization .
  • Cellular viability assays : MTT or resazurin-based assays in neuronal or cancer cell lines to assess cytotoxicity or antiproliferative effects .

Advanced: How can stereochemical inconsistencies in synthesis impact biological data interpretation?

Answer:
The compound may exist as cis/trans isomers or enantiomers, which are often unresolved in early synthetic steps . For example, unconfirmed stereochemistry in intermediates can lead to mixed products, altering receptor binding affinity. To address this, use chiral HPLC or SFC (supercritical fluid chromatography) for separation, and validate enantiopurity via optical rotation or X-ray crystallography. Contradictory activity reports in literature may stem from unaccounted stereoisomers .

Advanced: What computational strategies aid in optimizing the azetidine ring for target selectivity?

Answer:

  • Molecular docking : Screen against target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina to predict binding modes.
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position, azetidine ring size) with activity data to guide synthesis .
  • Free energy perturbation (FEP) : Assess the impact of substituting the fluorophenyl group with bioisosteres (e.g., chlorophenyl or thiophene) on binding energy .

Advanced: How do researchers resolve discrepancies in reported pharmacokinetic properties?

Answer:
Discrepancies in bioavailability or metabolic stability often arise from:

  • Assay variability : Standardize protocols (e.g., hepatic microsome stability assays across species) .
  • Formulation differences : Use controlled vehicles (e.g., 10% DMSO in saline) for in vivo studies.
  • Analytical sensitivity : Employ LC-MS/MS for plasma stability studies with lower detection limits (0.1 ng/mL) .

Advanced: What methodologies elucidate the mechanism of action in neurological targets?

Answer:

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins, identified via Western blot or mass spectrometry .
  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation in neuronal cells .
  • Knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:
Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the azetidine ring. Stability is monitored via periodic NMR to detect degradation products (e.g., azetidine ring-opening). Lyophilization is recommended for aqueous solutions to avoid hydrolysis .

Advanced: How are metabolic pathways characterized to improve in vivo efficacy?

Answer:

  • Metabolite identification : Incubate with liver microsomes and analyze via LC-HRMS to detect phase I/II metabolites (e.g., N-dealkylation or glucuronidation) .
  • CYP inhibition assays : Determine inhibition constants (KiK_i) for major cytochrome P450 enzymes to assess drug-drug interaction risks .
  • Pro-drug strategies : Introduce ester or carbamate groups to enhance bioavailability, cleaved in vivo by esterases .

Basic: What safety precautions are critical during handling?

Answer:

  • Use PPE (gloves, goggles) due to potential amine toxicity.
  • Work in a fume hood to avoid inhalation.
  • Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Advanced: How can contradictory data in receptor affinity studies be systematically addressed?

Answer:

  • Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature controls.
  • Validate receptor source : Compare recombinant vs. native receptors (e.g., HEK293-expressed vs. brain tissue).
  • Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP accumulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluorophenyl)methyl]azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(3-Fluorophenyl)methyl]azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.